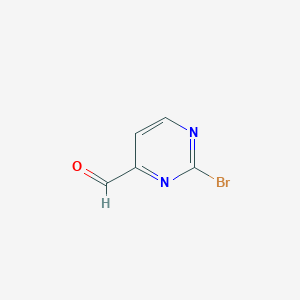
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-ethyl-2-nitrophenol, reduction followed by cyclization can yield the desired compound. The reaction typically involves:
Reduction: Using a reducing agent like iron powder or catalytic hydrogenation to convert the nitro group to an amino group.
Cyclization: Treating the resulting amine with a suitable cyclizing agent, such as acetic anhydride or polyphosphoric acid, to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen or carbon atoms, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-ethyl-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 5-ethyl-3-hydroxyindoline.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its indole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on the modifications made to the core structure.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.
Wirkmechanismus
The mechanism of action of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the indole ring can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
5-Methoxyindole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
3-Hydroxyindole: A simpler analog with different reactivity and applications.
Uniqueness
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The ethyl group at the fifth position and the hydroxy group at the third position create a unique electronic environment, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-ethyl-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5,9,12H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
VPUMWZSHYCYUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)








![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)
